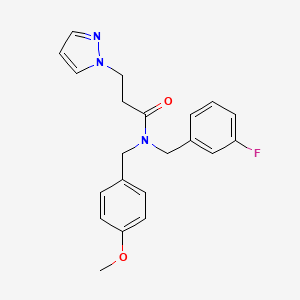![molecular formula C21H23N3O B5903947 N-(2-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]cyclopropanamine](/img/structure/B5903947.png)
N-(2-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]cyclopropanamine is a synthetic compound that has been widely studied in the field of medicinal chemistry for its potential use as a therapeutic agent. This compound belongs to the class of cyclopropanamines, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-(2-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]cyclopropanamine is not fully understood, but it is believed to involve the modulation of certain signaling pathways in the body. Studies have shown that the compound can bind to certain receptors in the brain, such as the dopamine and norepinephrine receptors, and modulate their activity. This can lead to changes in neurotransmitter levels, which can affect mood, behavior, and other physiological processes.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]cyclopropanamine has been shown to have a variety of biochemical and physiological effects in laboratory studies. These include changes in neurotransmitter levels, modulation of signaling pathways involved in inflammation, and alterations in gene expression. The compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using N-(2-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]cyclopropanamine in laboratory experiments is its ability to modulate the activity of specific signaling pathways in the body. This can be useful in studying the role of these pathways in various diseases and in developing new therapeutic agents.
One limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several areas of future research that could be pursued with N-(2-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]cyclopropanamine. One area of interest is its potential use in the treatment of neurological disorders, including depression and anxiety. Further studies could explore the compound's mechanism of action in these conditions and its potential efficacy as a therapeutic agent.
Another area of future research is the development of new analogs of N-(2-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]cyclopropanamine with improved solubility and bioavailability. These analogs could be used to study the compound's mechanism of action in greater detail and to develop new therapeutic agents with improved efficacy and safety profiles.
In conclusion, N-(2-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]cyclopropanamine is a synthetic compound with diverse biological activities that has been studied extensively in the field of medicinal chemistry. Its potential use as a therapeutic agent in the treatment of neurological and inflammatory diseases makes it an area of significant interest for future research.
合成法
The synthesis of N-(2-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]cyclopropanamine involves a multi-step process that has been described in detail in the literature. The starting materials for this synthesis are 2-methoxybenzylamine and 4-(1H-pyrazol-1-yl)benzyl chloride. The reaction proceeds through a series of steps involving the formation of intermediate compounds, which are then converted to the final product. The yield of the synthesis varies depending on the specific conditions used, but typically ranges from 50-80%.
科学的研究の応用
N-(2-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]cyclopropanamine has been studied extensively for its potential use as a therapeutic agent. One area of research has focused on its ability to modulate the activity of certain neurotransmitters in the brain, such as dopamine and norepinephrine. This has led to investigations into its potential use in the treatment of various neurological disorders, including depression and anxiety.
Another area of research has focused on the compound's anti-inflammatory properties. Studies have shown that N-(2-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]cyclopropanamine can inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-[(4-pyrazol-1-ylphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-25-21-6-3-2-5-18(21)16-23(19-11-12-19)15-17-7-9-20(10-8-17)24-14-4-13-22-24/h2-10,13-14,19H,11-12,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFNGEGCQKQTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(CC2=CC=C(C=C2)N3C=CC=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(4-methylphenyl)-3-phenylpropanamide](/img/structure/B5903865.png)
![N-[4-(2-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B5903872.png)

![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}ethanamine](/img/structure/B5903898.png)
![methyl 6-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}pyridine-2-carboxylate](/img/structure/B5903901.png)
![N-(1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}pyrrolidin-3-yl)-N-ethylacetamide](/img/structure/B5903906.png)
![2-{[benzyl(3-hydroxy-2-methylpropyl)amino]methyl}-6-methylpyridin-3-ol](/img/structure/B5903922.png)
![N-1-adamantyl-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]malonamide](/img/structure/B5903928.png)

![N-[2-(dimethylamino)-2-(5-methyl-2-furyl)ethyl]-4'-hydroxybiphenyl-3-carboxamide](/img/structure/B5903936.png)
![1-[3-(1H-pyrazol-1-ylmethyl)phenyl]-N-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)methanamine](/img/structure/B5903946.png)
![1-(2-methyl-4-pyridinyl)-4-[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate)](/img/structure/B5903952.png)
![N'-(3-ethylphenyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]succinamide](/img/structure/B5903953.png)
![N-[1-(1-cyclopropylethyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5903959.png)